molecular formula C10H8FN3O B8784251 6-Fluoroisoquinoline-3-carbohydrazide

6-Fluoroisoquinoline-3-carbohydrazide

Cat. No. B8784251
M. Wt: 205.19 g/mol
InChI Key: BBVCMUHTDCDNGC-UHFFFAOYSA-N
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Patent
US08895582B2

Procedure details

A solution of 6-fluoro-isoquinoline-3-carboxylic acid methyl ester (27 g) and hydrazine (42 g, 10 equiv.) in ethanol (500 mL) was refluxed for 2 h. The reaction mixture was concentrated under high vacuum to remove hydrazine, and the resulting residue was triturated with ethanol (100 mL) to give 6-fluoro-isoquinoline-3-carboxylic acid hydrazide as a light yellow solid (22.8 g, 84%). LRMS (M+H+) m/z 206.1.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([F:15])=[CH:10][CH:9]=2)=O.[NH2:16][NH2:17]>C(O)C>[F:15][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[CH:7]=[N:6][C:5]([C:3]([NH:16][NH2:17])=[O:2])=[CH:14]2

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
COC(=O)C=1N=CC2=CC=C(C=C2C1)F
Name
Quantity
42 g
Type
reactant
Smiles
NN
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
to remove hydrazine
CUSTOM
Type
CUSTOM
Details
the resulting residue was triturated with ethanol (100 mL)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=C(N=CC2=CC1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.